Rubescensin A

Description

Contextualization within Natural Product Chemistry

Natural product chemistry is a field dedicated to the isolation, structure elucidation, and synthesis of chemical substances produced by living organisms. These compounds, often with intricate molecular architectures, have historically been a vital source of new therapeutic agents. Rubescensin A emerges from this discipline as a subject of interest, valued for its unique structural features and the biological activities it may possess. ontosight.ai Research into compounds like this compound contributes to a deeper understanding of the chemical diversity found in nature and provides templates for the development of new molecules with potential applications in medicine and other scientific fields.

Origin and Traditional Significance of Isodon rubescens (Syn. Rabdosia rubescens)

This compound is isolated from Isodon rubescens, also known by its synonym Rabdosia rubescens. biomol.comnih.gov This perennial herb, belonging to the Lamiaceae family, is native to China and has a long history of use in traditional Chinese medicine (TCM), where it is known as "Dong Ling Cao". ontosight.aicaringsunshine.comvitabase.com

In TCM, Isodon rubescens has been traditionally used to address a variety of ailments. It has been employed to "clear heat and detoxify," making it a remedy for conditions such as sore throats, coughs, and respiratory tract infections. caringsunshine.comvitabase.com Historical and folk practices also cite its use for inflammatory conditions, to support liver and digestive health, and for skin-related issues like sores and abscesses based on the principle of removing "toxic heat." vitabase.comcaringsunshine.com Modern research has begun to investigate the scientific basis for these traditional applications, focusing on the plant's rich composition of bioactive compounds. ontosight.ai

Overview of this compound's Research Prominence as a Diterpenoid Compound

This compound belongs to the ent-kaurane class of diterpenoids, a large and structurally diverse family of natural products that are characteristic constituents of the genus Isodon. nih.govclockss.orgrsc.org Diterpenoids are C20 compounds derived from geranylgeranyl pyrophosphate. The ent-kaurane skeleton, in particular, has been the subject of extensive phytochemical investigation due to the wide range of biological activities exhibited by its derivatives.

The scientific prominence of this compound and related compounds stems from their potential biological activities, including cytotoxic, anti-inflammatory, and antioxidant effects. ontosight.ainih.gov The unique 7,20-epoxy-ent-kaurane core of many diterpenoids isolated from I. rubescens, including this compound, is a key structural feature that attracts research interest. nih.govnih.gov Studies have focused on isolating and identifying new ent-kaurane diterpenoids from this plant, leading to the discovery of numerous novel structures. acs.orgthieme-connect.comresearchgate.netresearchgate.net This ongoing research highlights the chemical richness of I. rubescens and the potential of its diterpenoid constituents for further scientific exploration.

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 28957-04-2 lktlabs.com |

| Molecular Formula | C₂₀H₂₈O₆ nih.govlktlabs.com |

| Molecular Weight | 364.43 g/mol lktlabs.com |

| Appearance | Slightly yellowish to white powder lktlabs.com |

| Synonyms | Oridonin (B1677485), Isodonol, Rubescensine A lktlabs.com |

Relationship and Comparative Studies with Related ent-Kaurane Diterpenoids (e.g., Oridonin)

This compound is often studied in the context of other ent-kaurane diterpenoids isolated from Isodon rubescens, most notably Oridonin. nih.gov Oridonin is one of the most abundant and well-studied diterpenoids from this plant and is sometimes listed as a synonym for this compound. lktlabs.comnih.gov Both compounds share the same core ent-kaurane skeleton and have been investigated for their biological activities.

Comparative analyses often extend to other related compounds found in the plant, such as Ponicidin. frontiersin.org Research indicates that while these compounds have structural similarities, minor variations in their functional groups can lead to differences in their biological profiles. frontiersin.org For instance, studies have explored how modifications to the A-ring or other parts of the oridonin structure can enhance certain activities or improve properties like solubility. mdpi.com The chemical landscape of I. rubescens is complex, with different diterpenoid profiles, such as 6,7-seco-ent-kauranes versus 7,20-epoxy-ent-kauranes, being dominant in plants collected from different geographical regions. rsc.org This variation underscores the importance of comparative studies to fully understand the structure-activity relationships within this class of compounds.

Table 2: Major Diterpenoid Classes from Isodon rubescens

| Diterpenoid Class | Key Structural Feature | Representative Compounds |

|---|---|---|

| ent-Kaurane | Core tetracyclic furan (B31954) ring system | Oridonin, this compound, Ponicidin nih.govfrontiersin.org |

| 7,20-Epoxy-ent-kaurane | Epoxy bridge between C-7 and C-20 | Isojiangrubesins A-G nih.gov |

| 6,7-Seco-ent-kaurane | Cleavage of the bond between C-6 and C-7 | Ludongnins A-E clockss.org |

| ent-Abietane | Tricyclic diterpene skeleton | ent-Abierubesins A-E nih.gov |

Structure

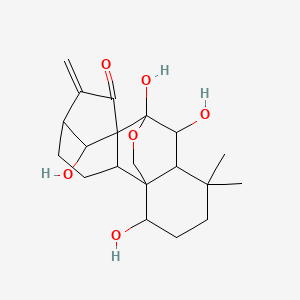

2D Structure

Properties

IUPAC Name |

9,10,15,18-tetrahydroxy-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecan-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O6/c1-9-10-4-5-11-18-8-26-20(25,19(11,14(9)22)15(10)23)16(24)13(18)17(2,3)7-6-12(18)21/h10-13,15-16,21,23-25H,1,4-8H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDHTXBWLVGWJFT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(C23C1C(C(C45C2CCC(C4O)C(=C)C5=O)(OC3)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28957-04-2 | |

| Record name | Oridonin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Iii. Synthetic Strategies and Methodological Advancements for Rubescensin a and Its Derivatives

Chemical Synthesis of Rubescensin A Analogues and Seco-ent-kaurane Skeletons

The chemical synthesis of analogues of this compound and the related seco-ent-kaurane skeletons represents a significant area of research. These efforts often focus on modifying existing natural products or developing de novo routes to access these complex molecular frameworks.

The natural product Oridonin (B1677485), an ent-kaurane diterpenoid isolated from Isodon species, is a readily available and commercially supplied starting material for the synthesis of various derivatives, including those with a seco-kaurane skeleton. mdpi.comnih.govfrontiersin.org Its structural similarity to this compound makes it an ideal precursor for semisynthesis.

A notable achievement in this area is the effective two-step transformation of Oridonin into the 15,16-seco-ent-kaurane skeleton. rsc.orgrsc.org This process begins with the ozonolysis of Oridonin in a solution of dichloromethane (B109758) (CH₂Cl₂) and methanol (B129727) (MeOH), which cleaves the exocyclic double bond of the D-ring to yield a diketone intermediate. rsc.org This key intermediate provides a versatile platform for further modifications and the construction of natural product-like compound libraries. mdpi.comnih.govrsc.org Researchers successfully converted this intermediate into the natural product Rubescensin S, a 15,16-seco-ent-kaurane diterpenoid. mdpi.comrsc.org This synthesis also led to a revision of the stereochemistry of Rubescensin S to a 13S configuration, contrary to the previously reported 13R configuration. rsc.orgrsc.org

Derivatization of the Oridonin scaffold has been extensively explored to generate a wide array of analogues. ontosight.ai Modifications have been made at various positions, including the A-ring and the α,β-unsaturated ketone in the D-ring. nih.gov For instance, nitrogen-containing heterocyclic rings, such as thiazole, have been fused to the A-ring of Oridonin. nih.govresearchgate.net This modification not only enhances certain biological activities but also improves aqueous solubility. researchgate.netgoogle.com The synthesis of these thiazole-fused analogues was achieved through a protecting group-free strategy. researchgate.net

The following table summarizes key transformations starting from Oridonin:

| Precursor | Reaction | Product Skeleton/Derivative | Key Findings | Reference(s) |

| Oridonin | Two-step transformation (Ozonolysis, etc.) | 15,16-seco-ent-kaurane (Rubescensin S) | Efficient conversion to a key skeleton; revision of Rubescensin S stereochemistry. | mdpi.comrsc.orgrsc.org |

| Oridonin | Multi-step synthesis | Thiazole-fused A-ring analogues | Protecting group-free synthesis; improved solubility. | nih.govresearchgate.net |

| Oridonin | Derivatization | A-ring dienone analogues | Exploration of structure-activity relationships. | nih.gov |

| Oridonin | Derivatization | Cyclopentanedione derivative | Modification of the D-ring enone system. | nih.gov |

Development of Novel Synthetic Pathways and Methodologies

Beyond the semisynthesis from natural precursors, the development of novel synthetic pathways is crucial for accessing a broader range of analogues and for the total synthesis of complex ent-kaurane diterpenoids. magtech.com.cn These methodologies often introduce innovative bond-forming strategies and reaction cascades.

One area of development involves the total synthesis of seco-ent-kauranes like sculponeatin N. A successful strategy featured a regio- and stereoselective aldol (B89426) reaction to form a lactone, an intramolecular Diels-Alder reaction to construct the B and C rings simultaneously, and a radical cyclization to form the D ring. magtech.com.cn For the synthesis of enmein-type diterpenoids, a divergent strategy was developed that included an early-stage cage formation to control diastereoselectivity and a one-pot acylation/alkylation/lactonization to build the C-ring. magtech.com.cn

In the context of Oridonin analogues, novel methods have been developed for the selective functionalization of the molecule. For example, efficient and concise synthetic approaches have been developed for the rapid and diverse installation of azide (B81097) functionalities at the C-1, C-2, or C-3 positions of Oridonin with high regio- and stereoselectivity. researchgate.net These azide-derivatives can be further functionalized using click chemistry to generate triazole derivatives, rapidly expanding the library of available compounds based on the natural scaffold. nih.govresearchgate.net

The search for more sustainable and efficient chemical processes has also influenced synthetic methodologies. nih.gov Techniques such as microwave-assisted synthesis and solvent-free reaction conditions are being explored to create organic compounds more cleanly and economically. nih.govmdpi.com While not yet specifically reported for this compound synthesis, these green chemistry principles are increasingly being applied in complex molecule synthesis. taylorandfrancis.com

Creation of Natural Product-Like Compound Libraries Based on the this compound Scaffold

Natural products provide biologically validated scaffolds that are excellent starting points for drug discovery. nih.gov The creation of natural product-like compound libraries aims to explore the chemical space around these privileged structures to identify compounds with improved properties. otavachemicals.commedchemexpress.comrsc.org The this compound scaffold and its related seco-ent-kaurane framework are prime candidates for such library development.

The efficient conversion of Oridonin to the 15,16-seco-ent-kaurane skeleton is a key enabling step for building compound libraries. nih.govrsc.org This key intermediate serves as a versatile building block for further diversification. mdpi.com The rationale is that natural product-derived scaffolds are believed to possess favorable architectural characteristics for biological interactions. mdpi.com

A diversity-oriented synthesis approach has been envisioned for Oridonin and its derivatives to generate a sizable compound library. google.com By applying various synthetic transformations to the Oridonin core, including the modifications that lead to seco-skeletons similar to this compound, a collection of structurally diverse molecules can be generated. researchgate.net These libraries can then be used for high-throughput screening to identify new lead compounds. medchemexpress.com The synthesis of nitrogen-enriched Oridonin analogues, such as those with thiazole-fused rings or triazole-substitutions via click chemistry, exemplifies the successful application of this strategy to expand a natural scaffold-based compound library. nih.govresearchgate.net

Chemoenzymatic Synthesis Approaches for Diterpenoids

Chemoenzymatic synthesis combines the selectivity of enzymatic reactions with the versatility of chemical synthesis, offering powerful and efficient routes to complex natural products like diterpenoids. nih.govnih.gov This approach is particularly useful for installing functional groups at specific positions and for constructing chiral skeletons with high stereoselectivity. researchgate.net

Recent advancements have demonstrated the power of chemoenzymatic strategies for the synthesis of various diterpenoid families. For example, a modular approach was developed for the synthesis of ten complex fusicoccane diterpenoids. nih.gov This strategy combined the de novo construction of a key tricyclic intermediate with both chemical and enzymatic late-stage C-H oxidations to achieve molecular diversity. nih.gov Similarly, a three-stage chemoenzymatic synthesis of the cyclopiane family of diterpenes was reported, which utilized an engineered E. coli host to produce the core skeleton, followed by chemical and enzymatic late-stage functionalizations. nih.govgenscript.com

Skeletal diversification can also be achieved through chemoenzymatic methods. In the synthesis of cyclopiane-related skeletons, a selective 1,2-alkyl migration of a cation generated either chemically or enzymatically was used to transform the initial scaffold into different ring systems. nih.govgenscript.com Furthermore, squalene-hopene cyclases (SHCs) have been used to catalyze the stereoselective cyclization of acyclic precursors like geranylgeraniol (B1671449) to produce spongiane diterpenoids, showcasing the application of biocatalytic cyclization as a key step in terpenoid synthesis. rsc.org

These examples highlight the potential of applying chemoenzymatic strategies to the synthesis of this compound and its analogues. Biocatalytic steps, such as hydroxylations mediated by engineered P450 enzymes or skeleton construction using terpene cyclases, could provide efficient and selective pathways to key intermediates or the final natural product. nih.govresearchgate.net

Iv. Biosynthetic Pathways and Molecular Genetic Studies of Rubescensin a

Elucidation of Rubescensin A's Biogenetic Route

The biosynthesis of this compound, an ent-kaurene (B36324) diterpenoid, follows the well-established route for terpenoid formation, beginning with the mevalonate (B85504) (MVA) or the methylerythritol phosphate (B84403) (MEP) pathway to produce the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). viper.ac.in These precursors are sequentially condensed to form geranylgeranyl pyrophosphate (GGPP), the C20 precursor for all diterpenoids.

The biogenetic route specific to this compound then proceeds through two key cyclization steps to form the characteristic tetracyclic ent-kaurane skeleton. oup.com This process is catalyzed by two distinct types of diterpene synthases (diTPSs):

Class II diTPS (Copalyl Diphosphate (B83284) Synthase - CPS): This enzyme catalyzes the protonation-initiated cyclization of the acyclic GGPP into a bicyclic intermediate, ent-copalyl diphosphate (ent-CPP).

Class I diTPS (Kaurene Synthase-Like - KSL): This enzyme facilitates the subsequent cyclization of ent-CPP into the tetracyclic hydrocarbon, ent-kaurene. nih.gov

Following the formation of the ent-kaurene core, a series of post-cyclization modifications, primarily extensive oxidations, are required to generate the diverse array of diterpenoids found in Isodon species, including this compound. For decades, the specific enzymes responsible for these oxidative decorations of the ent-kaurene skeleton remained largely unknown. nih.gov Recent genomic and transcriptomic studies have been pivotal in identifying the cytochrome P450 monooxygenases (CYPs) that catalyze these crucial hydroxylation and rearrangement reactions, leading to the final structure of this compound. nih.govresearchgate.net The main site of this active production has been identified as the shoot apex of I. rubescens. nih.gov

Identification and Characterization of Key Enzymes in the Biosynthetic Pathway

Research into Isodon rubescens has led to the identification and functional characterization of several key enzyme families involved in the biosynthesis of this compound and other related diterpenoids.

Diterpene Synthases (diTPSs): Transcriptome analysis of I. rubescens leaves has identified multiple genes for copalyl diphosphate synthases (CPS) and kaurene synthase-like (KSL) enzymes. oup.comnih.gov Functional assays have confirmed their roles in producing the precursors for various diterpenoid classes. Specifically, IrCPS4 and IrCPS5 have been shown to produce ent-CPP, the direct precursor for ent-kaurene diterpenoids like this compound. oup.com The subsequent conversion of ent-CPP to ent-kaurene is catalyzed by IrKSL5. nih.gov

Cytochrome P450 Monooxygenases (CYPs): The most significant breakthrough in understanding this compound biosynthesis has been the identification of the specific CYP enzymes that oxidize the ent-kaurene core. A chromosome-level genome assembly of I. rubescens revealed a cluster of tandem-duplicated genes from the CYP706V subfamily. nih.govresearchgate.net In vivo and in vitro experiments have demonstrated that two of these enzymes, IrCYP706V2 and IrCYP706V7 , are responsible for the initial oxidative modifications of the ent-kaurene skeleton, a critical step in the pathway leading to this compound. nih.gov The loss of these specific CYP706V genes in other related Lamiaceae plants explains why the production of these particular kaurenoids is specific to the Isodon genus. nih.govresearchgate.net

The table below summarizes the key enzymes identified in the biosynthetic pathway of this compound.

Table 1: Key Enzymes in this compound Biosynthesis| Enzyme Class | Specific Enzyme | Function | Reference |

|---|---|---|---|

| Diterpene Synthase (Class II) | IrCPS4, IrCPS5 | Catalyze the formation of ent-copalyl diphosphate (ent-CPP) from GGPP. | oup.com |

| Diterpene Synthase (Class I) | IrKSL5 | Catalyzes the cyclization of ent-CPP to form ent-kaurene. | nih.gov |

| Cytochrome P450 Oxidase | IrCYP706V2 | Oxidizes the ent-kaurene core in the initial stages of the pathway. | nih.govresearchgate.net |

| Cytochrome P450 Oxidase | IrCYP706V7 | Oxidizes the ent-kaurene core in the initial stages of the pathway. | nih.govresearchgate.net |

Molecular Genetic and Transcriptomic Analyses of Isodon rubescens for Diterpenoid Production

To facilitate the discovery of genes involved in diterpenoid biosynthesis, researchers have employed next-generation sequencing to generate a comprehensive transcriptome of I. rubescens. tandfonline.comtandfonline.com This approach has provided a valuable resource for identifying candidate genes without prior genomic information.

In one key study, de novo assembly of the transcriptome from the leaves of I. rubescens generated a substantial amount of sequence data. tandfonline.com This analysis identified numerous unigenes that were annotated against public databases to predict their functions. A significant number of these genes were found to be involved in terpenoid backbone biosynthesis. tandfonline.com Specifically, the analysis identified genes encoding enzymes for the upstream MEP and MVA pathways, as well as the downstream diTPSs and CYPs crucial for diterpenoid production. tandfonline.comtandfonline.com

More recently, a high-quality, chromosome-level genome assembly for I. rubescens has been completed. nih.govresearchgate.net This genomic data, combined with comparative genomics and phylogenetic analyses, has provided deeper insights into the evolution of diterpenoid pathways. It confirmed the presence of multiple diterpenoid synthase genes, highlighting the plant's potential to generate a wide diversity of these compounds. nih.govresearchgate.net This genomic resource was instrumental in pinpointing the tandemly duplicated CYP706V gene cluster as being central to this compound (oridonin) biosynthesis. nih.gov

The table below provides an overview of the transcriptomic data generated from I. rubescens.

Table 2: Summary of Isodon rubescens Transcriptome Assembly| Metric | Value | Reference |

|---|---|---|

| Clean Reads | 50,934,276 | tandfonline.com |

| Assembled Transcripts | 101,640 | tandfonline.com |

| Assembled Unigenes | 44,626 | tandfonline.com |

| Unigenes related to Terpenoid Backbone Biosynthesis | 80 | tandfonline.com |

| Unigenes related to Diterpenoid Biosynthesis | 35 | tandfonline.com |

Advanced Methodologies in Biosynthetic Pathway Investigations (e.g., Tracer Techniques, Mutant Strains)

The elucidation of complex biosynthetic pathways like that of this compound relies on a variety of advanced experimental techniques.

Tracer Techniques: This is a fundamental method used to map metabolic pathways. slideshare.net It involves feeding the organism with a precursor molecule that has been labeled with a stable or radioactive isotope (e.g., ¹³C, ¹⁴C, ²H, ³H). viper.ac.inscribd.comresearchgate.net By tracking the incorporation of this label into downstream intermediates and the final product, researchers can establish precursor-product relationships and delineate the steps in the pathway. researchgate.netcopbela.org For example, labeled mevalonic acid has been used to study the cyclization of squalene, a key step in triterpenoid (B12794562) biosynthesis, which shares its origins with diterpenoids. researchgate.net

Use of Mutant Strains: The generation and analysis of mutant strains are powerful tools for functional genomics and pathway elucidation. slideshare.net By knocking out or silencing a specific gene, researchers can observe the resulting metabolic changes. rsc.org If a particular compound is no longer produced or an intermediate accumulates, it provides strong evidence for the function of the disabled gene. This approach was critical in confirming the function of the CYP706V genes in this compound biosynthesis. researchgate.net

Heterologous Expression: When studying enzymes in vitro, it is often beneficial to express the corresponding gene in a well-characterized host system, such as yeast (Saccharomyces cerevisiae) or certain bacteria. nih.gov This technique allows for the production and purification of a single enzyme, which can then be tested with specific substrates to confirm its catalytic activity. This method was used to functionally characterize the CPS and KSL enzymes from I. rubescens. oup.com It also enables "engineered biosynthesis," where pathways can be reconstituted in a host organism to produce natural products or novel analogues. nih.govnih.gov

V. Biological Activities and Preclinical Investigations of Rubescensin a

In Vitro and In Vivo Preclinical Assessment of Cytotoxic Potential

Studies have investigated the cytotoxic effects of Rubescensin A and related compounds against various cancer cell lines. ontosight.airesearchgate.net

Antiproliferative Effects on Specific Cancer Cell Lines (e.g., K562, Gastric Cancer, Breast Cancer)

This compound and its analogs have shown cytotoxic activity against human leukemia K562 cells. nii.ac.jpresearchgate.net In studies on gastric cancer, volatile components from Rabdosia rubescens, the plant from which this compound is derived, were found to inhibit the proliferation of gastric cancer cells in a manner dependent on the concentration. nih.gov Similarly, extracts from Rabdosia rubescens have demonstrated antiproliferative effects on esophageal squamous cell carcinoma (ESCC) cells. nih.govscispace.com

Research on breast cancer has shown that certain compounds from Isodon rubescens can inhibit the growth of various human cancer cell lines, including breast cancer cells. researchgate.net Specifically, the compound Lasiokaurin, also isolated from Isodon rubescens, has been shown to inhibit the proliferation of breast cancer cells. researchgate.net

Table 1: Antiproliferative Effects of this compound and Related Compounds on Cancer Cell Lines

| Compound/Extract | Cell Line | Effect | Reference |

|---|---|---|---|

| Rubescensin analogs | K562 (Human Leukemia) | Cytotoxic activity | nii.ac.jpresearchgate.net |

| Rabdosia rubescens volatile components | Gastric Cancer Cells | Concentration-dependent inhibition of proliferation | nih.gov |

| Rabdosia rubescens water extract | Esophageal Squamous Cell Carcinoma (ESCC) | Inhibition of proliferation | nih.govscispace.com |

| Isodon rubescens compounds | Breast Cancer Cells | Inhibition of growth | researchgate.net |

| Lasiokaurin | Breast Cancer Cells | Inhibition of proliferation | researchgate.net |

Apoptosis Induction in Preclinical Models

The induction of programmed cell death, or apoptosis, is a key mechanism of anticancer agents. Volatile components of Rabdosia rubescens have been shown to promote apoptosis in gastric cancer cells. nih.gov Oridonin (B1677485), a major active compound from Rabdosia rubescens, induces apoptosis in various cancer cells, including human cervical carcinoma HeLa cells and glioma cells. nih.govresearchgate.net In HeLa cells, Oridonin's pro-apoptotic effect involves the suppression of the PI3K/Akt pathway and the activation of caspases. nih.gov

Inhibition of Cell Cycle Progression and Colony Formation in Preclinical Models

The cell cycle is a series of events that leads to cell division and replication. Disruption of this cycle can inhibit cancer cell growth. Extracts from Rabdosia rubescens have been found to induce cell cycle arrest in esophageal squamous cell carcinoma cells, primarily at the G0/G1 phase. nih.govnih.gov Oridonin has also been observed to cause cell cycle arrest in glioma cells. researchgate.net

Colony formation assays, which assess the ability of a single cell to grow into a colony, are used to determine the long-term proliferative capacity of cancer cells. scirp.orgmdpi.com Oridonin has been shown to significantly inhibit the colony formation of glioma cells. researchgate.net Similarly, water extracts of Rabdosia rubescens have demonstrated the ability to inhibit the colony formation of ESCC cells. nih.gov

Anti-inflammatory Modulations in Preclinical Research

This compound and its source plant, Rabdosia rubescens, have exhibited anti-inflammatory properties in preclinical studies. ontosight.airesearchgate.net Oridonin, a major bioactive component of Rabdosia rubescens, has been identified as a covalent inhibitor of the NLRP3 inflammasome, a key player in the inflammatory response. nih.gov It has been reported to suppress the release of pro-inflammatory cytokines like TNF-α and IL-6 by inhibiting NF-κB or MAPK activation. researchgate.netnih.gov The anti-inflammatory activity of Oridonin is a significant area of research, with studies indicating its potential in models of peritonitis, gouty arthritis, and type 2 diabetes. nih.gov

Antimicrobial Efficacy in Preclinical Settings

The antimicrobial potential of compounds from Rabdosia rubescens has been noted. researchgate.net Oridonin, a prominent diterpenoid from this plant, has demonstrated antibacterial effects. researchgate.net While the provided search results mention antimicrobial and antibacterial activity, specific details regarding the efficacy of this compound against particular microbial strains are not extensively detailed. researchgate.netalibaba.com

Investigation of Other Preclinical Biological Activities (e.g., Immunomodulatory, Hypoglycemic)

Following a comprehensive review of existing scientific literature, there is a notable scarcity of specific preclinical research focused directly on the immunomodulatory and hypoglycemic activities of the isolated compound, this compound.

Current research on the biological effects of compounds derived from the plant Isodon rubescens has primarily centered on other diterpenoids, such as Oridonin, which has been investigated for its anti-inflammatory and immunomodulatory properties. mdpi.comrsc.org Similarly, studies into the hypoglycemic potential of Isodon rubescens have been conducted on its extracts or have identified other constituents as the primary active agents. thieme-connect.com A network pharmacology study aimed at screening the hypoglycemic ingredients of Isodon rubescens did not feature this compound among the key compounds identified. thieme-connect.com

While this compound has been noted for other biological activities, including potential antioxidant and cytotoxic effects, dedicated studies to elucidate its specific roles in modulating the immune system or influencing blood glucose levels are not available in the reviewed literature. ontosight.ai Therefore, it is not possible to provide detailed research findings or data tables on the immunomodulatory or hypoglycemic activities of this compound at this time. Further preclinical investigations are required to determine if this compound possesses these therapeutic properties.

Vi. Molecular Mechanisms of Action and Target Identification for Rubescensin a

Cellular Signaling Pathway Modulation (e.g., Wnt, c-Myc-AP4, p53-p21)

The activity of Rubescensin A is linked to its ability to modulate critical cellular signaling pathways that govern cell cycle, proliferation, and apoptosis.

p53-p21 Pathway

A significant mechanism of action for this compound involves the modulation of the p53-p21 signaling pathway. The p53 protein is a crucial tumor suppressor that, when activated, transcriptionally activates the gene for p21/CDKN1A researchgate.net. The p21 protein, a cyclin-dependent kinase (CDK) inhibitor, then binds to and inhibits cyclin-CDK complexes, such as CDK2-Cyclin E/A, which are necessary for DNA replication researchgate.net. This inhibition leads to a halt in cell cycle progression, typically at the G1/S or G2/M phase, preventing the proliferation of damaged cells researchgate.netresearchgate.netd-nb.info. Studies using water extracts of Rabdosia rubescens, containing this compound, have demonstrated an increase in the expression of the P53 protein in esophageal squamous cell carcinoma (ESCC) cells nih.gov. This upregulation of p53 is a key event that triggers the downstream effects of the pathway, leading to cell cycle arrest nih.govscispace.com.

c-Myc-AP4 Pathway

The c-Myc oncogene is a transcription factor that promotes cell cycle progression. scbt.com One way it achieves this is by repressing CDK inhibitors like p21. nih.gov Research has identified a mechanism where c-Myc directly induces the expression of another transcription factor, AP4 (TFAP4). nih.govmdpi.com AP4, in turn, binds to the promoter region of the p21 gene and mediates its transcriptional repression. nih.gov This c-Myc-AP4-p21 cascade effectively overrides the cell's natural braking mechanisms, promoting proliferation. nih.gov While this compound's direct influence on the c-Myc-AP4 axis is still under investigation, its documented effects on the p53/p21 pathway suggest a potential for crosstalk between these regulatory networks.

Wnt Signaling Pathway

The Wnt signaling pathway is a highly conserved network essential for embryonic development and adult tissue maintenance. wikipedia.orgfrontiersin.org The canonical Wnt/β-catenin pathway is particularly critical. genome.jp In the absence of a Wnt signal, a "destruction complex" phosphorylates the protein β-catenin, targeting it for degradation. wikipedia.orgmdpi.com When a Wnt ligand binds to its Frizzled receptor, this complex is disassembled, allowing β-catenin to accumulate, translocate to the nucleus, and activate target gene transcription with TCF/LEF family factors. genome.jpmdpi.com Dysregulation of this pathway is a hallmark of many cancers. mdpi.com The specific role of this compound in modulating the Wnt signaling cascade has not been extensively detailed in current literature, representing an area for future research.

Gene Expression and Protein Regulation Studies (e.g., P53, CCNA2)

This compound exerts its effects by altering the expression landscape of key genes and proteins involved in cell cycle control and proliferation.

Experimental studies have validated that extracts from Rabdosia rubescens can significantly modulate the expression of crucial cell cycle regulators. A key finding is the increased expression of the tumor suppressor protein P53. nih.gov P53 is a transcription factor that plays a central role in preventing cancer formation. cusabio.com

Conversely, treatment with Rabdosia rubescens extracts has been shown to decrease the expression of several pro-proliferative proteins in ESCC cells. nih.gov Notably, the expression of Cyclin A2 (CCNA2) is reduced. nih.gov CCNA2 is a critical cyclin whose downregulation is associated with cell cycle arrest and cellular senescence. nih.gov It can be considered an antagonist of p21 in regulating the cell cycle. nih.gov In addition to CCNA2, the expression of other important proteins involved in cell division and DNA replication was also found to be decreased, including TOP2A, AURKA, CCNB2, CDK2, and CHEK1. nih.gov

Table 1: Observed Regulation of Key Genes and Proteins by Rabdosia rubescens Extract

| Gene/Protein | Observed Regulation | Primary Function | Reference |

| P53 | Increased Expression | Tumor suppressor, transcription factor, induces p21 | nih.gov |

| CCNA2 | Decreased Expression | Cell cycle regulation (Cyclin A2) | nih.gov |

| TOP2A | Decreased Expression | DNA topoisomerase II-alpha, involved in DNA replication | nih.gov |

| AURKA | Decreased Expression | Aurora kinase A, regulates mitosis | nih.gov |

| CCNB2 | Decreased Expression | Cell cycle regulation (Cyclin B2) | nih.gov |

| CDK2 | Decreased Expression | Cyclin-dependent kinase 2, promotes cell cycle progression | nih.gov |

| CHEK1 | Decreased Expression | Checkpoint kinase 1, involved in DNA damage response | nih.gov |

Identification of Specific Molecular Targets and Ligand-Receptor Interactions

The comprehensive identification of direct molecular targets for this compound is an ongoing process. guidetopharmacology.org However, research has successfully identified several proteins with which it directly interacts.

One of the most well-characterized targets is the NLRP3 inflammasome . This compound has been shown to bind covalently to the NLRP3 protein. This binding physically obstructs the interaction between NLRP3 and NEK7, a crucial step for the assembly and activation of the inflammasome complex. guidetopharmacology.org This mechanism highlights a specific anti-inflammatory action of the compound.

In the context of its anti-tumor activity, this compound has been found to inhibit AKT serine/threonine kinases in in vitro assays. guidetopharmacology.org The PI3K/AKT pathway is a central signaling node that promotes cell survival and proliferation, and its inhibition is a common strategy in cancer therapy. d-nb.info

Furthermore, network pharmacology studies, which predict potential targets based on interaction networks, have nominated several other proteins as potential targets for compounds in Rabdosia rubescens. These include key cell cycle regulators that were also validated in expression studies, such as CCNA2, TOP2A, AURKA, CCNB2, CDK2, and CHEK1 . nih.gov For volatile components from the same plant, studies in gastric cancer models identified a different set of core targets, including TNF, IL1B, MMP9, and PTGS2 , suggesting that the plant's various components may have distinct molecular targets. eurekaselect.comnih.gov

Table 2: Identified and Predicted Molecular Targets of this compound and Related Compounds

| Target Protein | Method of Identification | Associated Pathway/Function | Reference |

| NLRP3 | Direct Binding Assay | Inflammasome Assembly | guidetopharmacology.org |

| AKT | In Vitro Kinase Assay | PI3K/AKT Signaling, Cell Survival | guidetopharmacology.org |

| CCNA2, TOP2A, AURKA, etc. | Network Pharmacology & Experimental Validation | Cell Cycle, DNA Replication | nih.gov |

| TNF, IL1B, MMP9, PTGS2 | Network Pharmacology (Volatile Components) | Inflammation, Cancer Progression | eurekaselect.comnih.gov |

Application of Network Pharmacology and Bioinformatics for Mechanism Elucidation

Network pharmacology and bioinformatics have become indispensable tools for deciphering the complex mechanisms of natural products like this compound. nih.goveurekaselect.com These approaches allow researchers to move beyond a single-target view and analyze the compound's effects on a systems level.

By constructing and analyzing "ingredient-target-pathway" networks, scientists can predict the multiple proteins a compound might interact with and the signaling pathways that are likely to be affected. nih.gov For instance, network pharmacology was employed to study the active ingredients of Rabdosia rubescens against esophageal squamous cell carcinoma. nih.gov This approach successfully identified a cluster of potential hub gene targets, including CCNA2 and TOP2A, and correctly predicted their enrichment in cancer-related pathways like the p53 signaling pathway and cell cycle regulation. nih.govresearchgate.net

Similarly, in gastric cancer research, network pharmacology was used to build a comprehensive network linking 13 active volatile components from R. rubescens to 83 potential targets, ultimately highlighting five core targets (TNF, IL1B, MMP9, PTGS2, and CECL8). eurekaselect.comnih.gov These computational predictions provide a valuable roadmap for subsequent experimental validation, streamlining the process of mechanism discovery. researchgate.net

Molecular Docking and Computational Approaches in Target Prediction

Molecular docking is a powerful computational technique used to predict the binding orientation and affinity of a small molecule (ligand) to its macromolecular target (receptor). frontiersin.org This method has been instrumental in validating the targets identified through network pharmacology for the bioactive compounds in Rabdosia rubescens. nih.govscispace.com

Following the identification of potential protein targets for R. rubescens compounds in ESCC, molecular docking simulations were performed. nih.govproquest.com The results showed that the bioactive chemicals displayed good bonding activity with the predicted target proteins, providing computational evidence that supports a direct interaction. nih.gov This synergy between network pharmacology (which identifies potential targets) and molecular docking (which predicts the physical interaction) strengthens the confidence in the predicted mechanisms of action before undertaking more resource-intensive experimental work. These computational approaches are crucial for visualizing ligand-receptor interactions at the atomic level and guiding the design of future studies. frontiersin.orgresearchgate.net

Vii. Structure Activity Relationships Sar and Rational Design of Rubescensin a Analogues

Systematic Modification of the Rubescensin A Scaffold

The ent-kaurane skeleton of this compound offers multiple sites for chemical modification. Researchers have systematically altered various functional groups on the A, B, C, and D rings to probe their influence on biological activity. frontiersin.orgrsc.org

Key modification sites include:

A-ring: The hydroxyl group at C-1 and the exocyclic methylene (B1212753) at C-17 have been primary targets.

B-ring: The 7,20-epoxy bridge and the hydroxyl group at C-6 are crucial for its conformation and activity. rsc.org

C-ring: The hydroxyl group at C-14 has been extensively modified to introduce various ester and ether linkages. frontiersin.orgresearchgate.net

D-ring: The α-methylene cyclopentanone (B42830) moiety is a critical pharmacophore, though some modifications at C-17 have been explored. frontiersin.orgnih.gov

A variety of synthetic strategies have been employed to generate these analogues. For instance, the introduction of novel side chains at the 1-O- and 14-O-hydroxyl groups has been a common approach to enhance both cytotoxicity and aqueous solubility. frontiersin.org Additionally, more complex transformations, such as the conversion of this compound into spirolactone-type diterpenoids through oxidative rearrangement of the B-ring, have yielded potent derivatives. frontiersin.org Mizoroki-Heck reactions and copper-catalyzed alkyne-azide cycloaddition (CuAAC) have also been utilized for modifications at C-14 and C-17. nih.gov

Correlating Structural Features with Observed Biological Activities

SAR studies have established clear correlations between specific structural features of this compound analogues and their anticancer activity.

The D-ring's α-methylene cyclopentanone is widely considered essential for cytotoxicity. frontiersin.orgmdpi.com Saturation of the exocyclic methylene or cleavage of the D-ring typically leads to a significant loss of activity. frontiersin.org Furthermore, a hydrogen bond between the 6-hydroxy group and the 15-carbonyl group enhances the electrophilicity of C-17, which is thought to strengthen interactions with biological targets in tumor cells. frontiersin.orgmdpi.com The presence of the 7-hydroxyl group also appears to be important, as its absence can decrease antitumor activity. mdpi.com

Modifications at the C-14 hydroxyl group have yielded some of the most significant enhancements in potency. Esterification of this group can amplify its nucleophilic character, leading to improved anticancer effects. mdpi.com For example, introducing various hydrophilic side chains or aromatic moieties has resulted in analogues with substantially lower IC50 values compared to the parent compound. frontiersin.org

The following table summarizes the cytotoxic activities of selected this compound derivatives, illustrating the impact of modifications at the C-14 position.

| Compound | Modification | Cell Line | IC50 (µM) | Fold Improvement vs. Oridonin (B1677485) |

|---|---|---|---|---|

| Oridonin | Parent Compound | HCT-116 | 6.84 | - |

| Compound 5 (Shen et al., 2019) | 14-O-modification | HCT-116 | 0.16 | ~43 |

| Compound 2p (Shen et al., 2018) | C-17 modification with substituted benzene (B151609) | HCT-116 | 1.05 | ~6.5 |

| Compound 9 (Xu et al., 2014) | 14-O-coupled nitrogen mustard | BEL-7402 | 0.50 | N/A |

| Compound 10 (Li et al., 2020) | 14-O-modification with H2S-releasing group | K562 | 0.95 | N/A |

Similarly, modifications on the A-ring have been explored. A series of novel nitrogen-enriched analogues with a thiazole-fused A-ring demonstrated potent antiproliferative effects against breast, pancreatic, and prostate cancer cells, with some compounds showing submicromolar IC50 values and enhanced aqueous solubility. acs.org

Design Principles for Enhancing Potency and Selectivity of this compound Derivatives

Based on extensive SAR data, several key design principles have emerged for developing more potent and selective this compound analogues:

Preservation of the D-ring Pharmacophore: The α,β-unsaturated ketone system in the D-ring is a crucial feature for anticancer activity and should generally be maintained. rsc.org

Strategic Modification of the C-14 Hydroxyl Group: This position is a hotspot for introducing functionalities that can enhance potency and modulate physicochemical properties. Introducing groups that can form additional interactions with the target protein or improve solubility are promising strategies. frontiersin.orgresearchgate.net

A-Ring Diversification: Fusing heterocyclic rings, such as thiazoles, to the A-ring can significantly improve anticancer activity and solubility. acs.org

Improving Selectivity: While many analogues show increased potency, achieving selectivity for cancer cells over normal cells is a critical goal. For instance, compound 2p, with a substituted benzene moiety at C-17, was found to be 6.5-fold more toxic to HCT116 cancer cells than to normal L02 liver cells, demonstrating improved specificity over both this compound and the standard chemotherapeutic 5-fluorouracil. nih.gov

B-Ring Scaffolding: The conversion of the natural 7,20-epoxy ent-kaurane structure to 6,7-seco-oridonin derivatives, such as spirolactone and enmein-type diterpenoids, has been shown to produce compounds with impressive anticancer activity, often superior to the parent molecule. frontiersin.orgmdpi.com

Computational Chemistry Approaches in SAR Studies (e.g., QSAR, Molecular Dynamics)

Computational methods are increasingly being used to guide the rational design of this compound analogues.

Quantitative Structure-Activity Relationship (QSAR) studies have been applied to ent-kauranoid compounds to correlate their structural properties with cytotoxic activity. For example, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) have been developed for various compound series to understand the influence of steric, electrostatic, and hydrogen-bonding fields on their antimalarial or anticancer activity. nih.govrsc.orgmdpi.com These models help in predicting the activity of newly designed compounds before their synthesis. rsc.org

Molecular docking simulations are used to predict the binding modes of this compound derivatives within the active sites of target proteins. This allows for the identification of key amino acid residues involved in the interaction and helps in designing new analogues with improved binding affinity. mdpi.com For example, docking studies can reveal how different substituents on the this compound scaffold can lead to more favorable interactions, guiding the selection of functional groups for synthesis. mdpi.com

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-protein complex over time, assessing the stability of the predicted binding poses. mdpi.com By simulating the complex in a physiological environment, researchers can confirm that the designed inhibitors remain stably bound in the active site of the target protein, reinforcing the findings from molecular docking. mdpi.com

Exploration of Chemical Space and Scaffold Hopping Strategies

To overcome the limitations of the natural ent-kaurane scaffold, researchers are exploring a wider chemical space through scaffold hopping. This involves replacing the core structure of this compound with a different, often simpler, scaffold while retaining the key pharmacophoric features responsible for biological activity.

The semi-synthesis of novel diterpenoid derivatives from the commercially available this compound provides a practical alternative to complex de novo total synthesis. mdpi.com This approach has enabled the creation of diverse compound libraries with different scaffolds, including:

15,16-seco-ent-Kaurane Diterpenoids: Achieved through a two-step transformation from this compound, providing a new building block for library construction. mdpi.com

6,7-seco-ent-Kaurane Diterpenoids: These enmein- and spirolactone-type structures, generated by B-ring cleavage, have shown potent cytotoxicity. mdpi.com

Dimeric ent-kaurane Diterpenoids: Inspired by naturally occurring dimers, synthetic strategies have been developed to link two this compound units, creating novel chemical entities. mdpi.com

Furthermore, synthetic strategies are being developed to construct the core tetracyclic structure of ent-kaurane diterpenoids more efficiently, which could facilitate the production of a wider range of analogues for biological screening. beilstein-journals.orgacs.orgacs.org These efforts to expand the chemical space around the this compound pharmacophore are crucial for the discovery of next-generation anticancer agents with superior efficacy and drug-like properties.

Viii. Analytical Methodologies for Research on Rubescensin a

Chromatographic Techniques for Purity Assessment and Quantification in Research Samples

Chromatography is an indispensable tool in the analysis of natural products like Rubescensin A. journalagent.com It functions by separating components of a mixture based on their differential distribution between a stationary phase and a mobile phase. advancechemjournal.com For diterpenoids, liquid chromatography is particularly prevalent due to their often non-volatile and thermally unstable nature. journalagent.comadvancechemjournal.com

High-Performance Liquid Chromatography (HPLC) is the cornerstone for the purity assessment and quantification of this compound and related diterpenoids from its natural source, Rabdosia rubescens. advancechemjournal.comnih.gov This technique offers high resolution, sensitivity, and reproducibility, making it ideal for analyzing complex plant extracts. researchgate.net

Research has focused on developing and validating HPLC methods for the simultaneous characterization and quantification of multiple compounds in R. rubescens, including various diterpenoids, flavonoids, and depsides. nih.gov In a typical setup, a reversed-phase C18 column is used, which separates compounds based on their hydrophobicity. advancechemjournal.comresearchgate.net

The optimization of HPLC conditions is critical for achieving good separation. For instance, the mobile phase often consists of a gradient mixture of an aqueous solution (like a 0.5% acetic acid solution to improve peak shape) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov Acetonitrile has been shown to provide superior separation for the analytes in R. rubescens. nih.gov Detection is commonly performed using a UV detector. Diterpenoid compounds, including this compound, exhibit a maximum absorption wavelength around 220 nm, which is used for their quantification. nih.gov The identification of peaks is confirmed by comparing their retention times and UV spectra with those of purified reference standards. nih.gov The purity of this compound in a sample is determined by the relative peak area in the resulting chromatogram. acs.org

Table 1: HPLC Method Parameters for Diterpenoid Analysis in Rabdosia rubescens

| Parameter | Typical Condition | Rationale/Reference |

| Stationary Phase | Reversed-phase C18 column | Standard for separating moderately polar to non-polar compounds. advancechemjournal.comresearchgate.net |

| Mobile Phase | Acetonitrile and aqueous acid (e.g., 0.5% acetic acid) | Acetonitrile provides superior separation; acid improves peak shape. nih.gov |

| Elution Mode | Gradient | Accommodates the wide range of polarities in a complex plant extract. researchgate.net |

| Detection Wavelength | 220 nm | Maximum absorption wavelength for diterpenoid compounds. nih.gov |

| Quantification | Peak area vs. concentration of reference standard | Based on the principle of linear calibration plots. nih.gov |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Constituents

In this technique, volatile compounds from the plant material are extracted and injected into the GC system, where they are vaporized and separated based on their boiling points and interactions with the stationary phase in a long capillary column. nih.gov The separated components then enter the mass spectrometer, which bombards them with electrons, causing them to fragment into characteristic patterns. nih.gov These fragmentation patterns act as a "fingerprint" for identification. By comparing the mass spectra of unknown components to extensive libraries of known compounds, researchers can identify the volatile chemicals present in the R. rubescens extract. nih.goveurekaselect.com Studies have successfully used GC-MS to identify numerous volatile components from R. rubescens, such as palmitic acid, oleic acid, and various phenols and alcohols. nih.gov

Spectroscopic Methods for Quantitative Analysis in Research Contexts

Spectroscopic methods are fundamental analytical techniques that measure the interaction of electromagnetic radiation with a substance. scribd.comsolubilityofthings.com They are widely used for both qualitative and quantitative analysis in chemical research. scribd.com

For the quantitative analysis of this compound, UV-Visible (UV-Vis) spectroscopy is most commonly employed, typically as a detector following HPLC separation. nih.govsolubilityofthings.com The quantification relies on the Beer-Lambert law, which states that there is a linear relationship between the absorbance of light and the concentration of the analyte in a solution. solubilityofthings.comumlub.pl

In the context of HPLC analysis of R. rubescens extracts, the UV-Vis detector is set to a specific wavelength where the compound of interest, this compound, exhibits maximum absorbance (around 220 nm). nih.gov As the separated compound passes through the detector's flow cell, its absorbance is measured. A calibration curve is constructed by plotting the known concentrations of a pure this compound reference standard against their corresponding measured absorbances. scribd.com The concentration of this compound in an unknown research sample can then be accurately determined by measuring its absorbance and interpolating the value from the calibration curve. nih.govscribd.com The specificity of this method is greatly enhanced by the chromatographic separation, which ensures that the absorbance is measured without interference from other compounds in the mixture. nih.gov

Development and Validation of Research-Specific Analytical Methods for this compound and its Metabolites

The development and validation of analytical methods are critical to ensure that the data generated in research are accurate, reliable, and reproducible. labmanager.comelsevier.com This is a systematic process, particularly important when studying a specific compound like this compound and its potential metabolites, for which standardized commercial assays may not exist.

Method development involves creating a procedure to identify and quantify the analyte. labmanager.com For this compound, this typically involves optimizing HPLC conditions—such as the choice of column, mobile phase composition, flow rate, and detector settings—to achieve the best possible separation from other compounds in the sample matrix (e.g., plant extract, biological fluid). nih.gov

Once a method is developed, it must undergo rigorous validation to prove its suitability for the intended purpose. labmanager.com Validation assesses several key parameters as defined by international guidelines: nih.govlabmanager.com

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range.

Limit of Detection (LOD): The lowest concentration of the analyte that can be reliably detected by the method.

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies by spiking a blank matrix with a known amount of the analyte.

Stability: The stability of the analyte in the sample solution over a specific period under defined storage conditions.

Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present in the sample matrix.

Studies detailing the quantification of compounds in R. rubescens have demonstrated the validation of their HPLC methods by providing data for these parameters, confirming the reliability of the reported findings. nih.govlawdata.com.tw

Table 2: Key Parameters for Analytical Method Validation

| Validation Parameter | Description | Importance in Research |

| Accuracy | How close the measured value is to the true value. labmanager.com | Ensures the quantification of this compound is correct. |

| Precision | The reproducibility of the measurement under the same conditions. labmanager.com | Guarantees that results are consistent and not due to random error. |

| Specificity | The ability to measure only the intended analyte without interference. labmanager.com | Crucial for analyzing this compound in complex mixtures like plant extracts or biological samples. |

| Linearity | The method's ability to yield results proportional to the analyte concentration. nih.gov | Defines the concentration range over which the assay is accurate. |

| LOD & LOQ | The lowest concentration that can be detected and quantified, respectively. nih.gov | Determines the sensitivity of the method, essential for trace analysis or metabolite studies. |

Rapid Screening and High-Throughput Assay Methodologies for Bioactive Compounds

In modern drug discovery and natural product research, there is a significant need for methods that can rapidly screen large numbers of samples for biological activity. acs.org High-throughput screening (HTS) methodologies are designed for this purpose, integrating automated separation, detection, and bioassay techniques. nih.gov

A high-throughput method has been developed and validated for the rapid screening and identification of bioactive compounds from natural products, with this compound being one of the seven known compounds used to test the system's applicability. nih.gov This advanced system integrates five-channel parallel chromatography with online mass spectrometry and 96-well microplate-based bioassays. nih.gov Such a setup dramatically increases the speed of analysis, allowing for the simultaneous chromatographic separation of multiple samples and direct correlation of chemical profiles with bioactivity results (e.g., anti-oxidative or anti-tumor activity). nih.gov

Another powerful technique for the rapid analysis of diterpenoids is High-Performance Liquid Chromatography coupled with high-resolution mass spectrometry, such as a Linear Ion Trap-Orbitrap (HPLC-LTQ-Orbitrap). nih.gov This method allows for the fast screening and structural characterization of diterpenoids in complex mixtures based on their accurate mass measurements and characteristic fragmentation patterns, facilitating the rapid identification of known and novel compounds. nih.gov These HTS approaches are invaluable for efficiently mining natural sources like R. rubescens to discover and characterize bioactive compounds like this compound. nih.gov

Ix. Future Directions and Emerging Research Avenues for Rubescensin a

Advanced Preclinical Models for Mechanistic Elucidation

While much of the initial research on Rubescensin A has been conducted using two-dimensional (in vitro) cancer cell lines and traditional murine xenograft models, future investigations require more complex systems that better recapitulate human tumor biology. frontiersin.orgnih.gov

Patient-Derived Xenografts (PDX): PDX models are created by implanting fresh tumor tissue from a patient directly into an immunodeficient mouse. frontiersin.orgmdpi.com These models maintain the heterogeneity, genetic landscape, and microenvironment of the original human tumor far more faithfully than conventional cell line xenografts. frontiersin.orgmdpi.com Employing PDX models would allow researchers to study the effects of this compound on a diverse range of patient-specific tumors, potentially identifying biomarkers for sensitivity and resistance.

Patient-Derived Organoids (PDOs) and PDX-Derived Organoids (PDXOs): Organoids are three-dimensional (in vitro) cell cultures derived from patient tumors (PDOs) or PDX models (PDXOs). crownbio.comvhio.net These self-organizing structures mimic the architecture and cellular composition of the original tumor. crownbio.com PDOs and PDXOs offer a high-throughput platform for screening this compound and its derivatives, providing a crucial link between large-scale in vitro testing and more complex in vivo PDX studies. vhio.netnih.gov This approach enables more accurate prediction of clinical responses. vhio.net

Humanized Mouse Models: To study the interplay between this compound and the immune system, humanized mouse models are indispensable. These are immunodeficient mice engrafted with a functional human immune system. frontiersin.org Such models are critical for evaluating the immunomodulatory effects of this compound and its potential in combination with immunotherapies. frontiersin.org

| Model Type | Description | Application for this compound Research | Key Advantage |

| Patient-Derived Xenograft (PDX) | Implantation of patient tumor tissue into immunodeficient mice. frontiersin.org | Testing efficacy across a heterogeneous tumor population; biomarker discovery. | Preserves original tumor microenvironment and genetic diversity. frontiersin.orgcrownbio.com |

| Patient-Derived Organoid (PDO) | 3D in vitro culture grown from patient tumor cells. crownbio.comvhio.net | High-throughput screening of this compound derivatives; personalized medicine modeling. | Cost-effective, scalable, and retains key features of the original tumor. vhio.net |

| Humanized Mouse Model | Immunodeficient mouse engrafted with a functional human immune system. frontiersin.org | Evaluating immunomodulatory effects and combination with cancer immunotherapies. | Allows for the study of interactions between the compound, human tumor, and human immune cells. frontiersin.org |

Integration of Omics Technologies (Proteomics, Metabolomics)

To decipher the complex mechanisms of action of this compound, an integrated multi-omics approach is essential. These technologies provide a global snapshot of the molecular changes within a cell or organism upon treatment. oup.comprimescholars.comd-nb.info

Proteomics: This involves the large-scale study of proteins. Proteomic analyses of cells treated with this compound can identify direct protein targets and map the downstream signaling pathways that are altered. researchgate.netd-nb.info For instance, proteomic studies have already been used to investigate the effects of Oridonin (B1677485) (this compound) in various cancer cells, identifying its impact on proteins involved in endoplasmic reticulum stress, apoptosis, and oxidative stress. spandidos-publications.comnih.govspandidos-publications.com A chemical proteomics approach successfully identified the stress-inducible heat shock protein 70 1A (HSP70 1A) as a direct binding target. researchgate.net

Metabolomics: This is the comprehensive analysis of small molecule metabolites. Metabolomics can reveal how this compound reprograms cellular metabolism. oup.comprimescholars.com Studies have used metabolomics to monitor metabolic shifts in breast cancer cells after treatment, providing a panoramic view of the compound's impact on metabolic networks. oup.com It can also identify changes in key metabolites like amino acids and lactate, suggesting effects on energy production and protein synthesis. primescholars.com

Integrating proteomics and metabolomics data allows for a systems-level understanding, connecting the dots between altered protein expression and subsequent changes in metabolic function. oup.com This approach can uncover novel mechanisms and feedback loops, providing a more complete picture than either technology could alone. oup.commdpi.com

| Omics Technology | Area of Study | Potential Insights for this compound |

| Proteomics | The entire set of proteins expressed by a cell or organism. researchgate.net | Identification of direct binding targets, mapping of affected signaling pathways (e.g., apoptosis, cell cycle), and discovery of biomarkers. researchgate.netnih.gov |

| Metabolomics | The complete set of small-molecule metabolites within a biological sample. oup.comprimescholars.com | Understanding of metabolic reprogramming, impact on energy pathways (e.g., glycolysis), and effects on nutrient utilization. oup.comprimescholars.com |

| Integrated Multi-Omics | Combined analysis of genomics, transcriptomics, proteomics, and metabolomics. oup.commdpi.com | Elucidation of complex interactions between genes, proteins, and metabolites; construction of comprehensive mechanistic models. oup.com |

Development of Advanced Delivery Systems for Research Applications (e.g., Nanoparticles)

A significant challenge in translating natural products like this compound into clinical use is their often-poor solubility and bioavailability. nih.gov Advanced delivery systems, particularly those based on nanotechnology, are a key research focus to overcome these limitations for both research and therapeutic applications.

Innovations in drug delivery systems (DDS) are designed to enhance the compound's efficacy while minimizing potential toxicity. tandfonline.comnih.gov Various platforms have been explored for this compound (Oridonin), including:

Liposomes: Spherical vesicles made of phospholipid bilayers that can encapsulate both water-soluble and fat-soluble compounds, improving bioavailability.

Nanosuspensions: Sub-micron colloidal dispersions of the pure compound, which can increase solubility and dissolution rate. In vivo studies with a this compound nanosuspension showed significantly greater tumor growth inhibition compared to a standard solution. nih.gov

Nanostructured Lipid Carriers (NLCs): These are lipid-based nanoparticles that offer improved drug loading and stability. Studies have shown that NLCs can prolong the circulation time of this compound and increase its accumulation in target organs like the liver. tandfonline.comnih.gov

Polymeric Micelles and Nanoparticles: These systems can be engineered for targeted delivery to tumor sites, shielding the drug from degradation and reducing off-target effects.

These advanced systems are not only crucial for future clinical applications but also for preclinical research, allowing for more consistent and effective delivery of the compound in animal models.

| Delivery System | Composition | Primary Advantage for this compound Research |

| Nanosuspension | Sub-micron particles of pure this compound. nih.gov | Enhances solubility and dissolution; demonstrated increased in vitro cytotoxicity and in vivo antitumor activity. nih.gov |

| Nanostructured Lipid Carriers (NLC) | Solid lipid matrix. tandfonline.comnih.gov | Improves bioavailability, prolongs circulation time, and allows for targeted tissue distribution. tandfonline.comnih.gov |

| Liposomes | Phospholipid bilayers. | High biocompatibility, low toxicity, and can encapsulate a wide range of molecules. |

| Polymeric Micelles | Self-assembling amphiphilic block copolymers. | Can increase solubility and provide for sustained, controlled release of the compound. |

Exploring Novel Synthetic Routes and Biotransformation Strategies

While Rabdosia rubescens is a natural source of this compound, reliance on plant extraction can be limiting. ospfound.org Future research will focus on developing efficient and scalable production methods through total synthesis, semi-synthesis, and biotransformation.

Novel Synthetic Routes: The development of total or semi-synthetic routes is crucial for producing this compound and, more importantly, for creating novel analogs with improved potency, selectivity, or pharmacokinetic properties. mdpi.com Research has already demonstrated the chemical transformation of the this compound skeleton into other related structures, providing a basis for building a library of new compounds.

Biotransformation Strategies: Biotransformation uses microorganisms (like bacteria and fungi) or their enzymes to perform specific chemical modifications on a substrate. This approach can generate unique derivatives of this compound that are difficult to achieve through traditional chemical synthesis. It is a valuable tool for creating a diverse range of new chemical structures that can then be screened for enhanced biological activity.

Discovery of New Natural Sources and Structurally Related Compounds

The exploration of nature's chemical diversity remains a cornerstone of drug discovery. researchgate.netfrontiersin.org

New Natural Sources: While this compound is primarily associated with Rabdosia rubescens, exploring other species within the Isodon (syn. Rabdosia) genus could reveal new sources or uncover unique chemical profiles. nih.gov The genus is known to be rich in ent-kaurane diterpenoids. scielo.br

Structurally Related Compounds: The plant Rabdosia rubescens itself is a treasure trove of related diterpenoids. nih.gov Numerous other compounds have been isolated, offering a natural library of analogs for study. Comparing the activity of these related compounds can provide valuable structure-activity relationship (SAR) insights, helping to identify the key chemical features responsible for their biological effects.

| Compound Name | Class | Natural Source |

| This compound (Oridonin) | ent-kaurane diterpenoid | Rabdosia rubescens mdpi.comfrontiersin.org |

| Rubescensin B (Ponicidin) | ent-kaurane diterpenoid | Rabdosia rubescens frontiersin.orgosti.gov |

| Isorubesins A-E | Diterpenoid | Isodon rubescens |

| Hebeirubescensins A-L | ent-kaurane diterpenoid | Isodon rubescens |

| Rosmarinic acid | Phenolic acid | Rabdosia rubescens |

| Cirsiliol | Flavonoid | Rabdosia rubescens |

| Pedalitin | Flavonoid | Rabdosia rubescens |

Collaborative and Interdisciplinary Research Frameworks

The complexity of modern drug discovery, from identifying a natural product to potential clinical application, necessitates a highly collaborative and interdisciplinary approach. researchgate.netkitasato-u.ac.jp The future advancement of this compound research will depend on breaking down traditional scientific silos.

Successful frameworks will involve:

International and Inter-institutional Collaboration: Bringing together experts from different universities, research institutes, and industries worldwide to share knowledge, resources, and compound libraries. researchgate.netkitasato-u.ac.jp

Integration of Disciplines: Creating teams that include natural product chemists (for isolation and synthesis), molecular biologists and pharmacologists (for mechanistic studies and delivery systems), computational scientists (for omics data analysis and molecular modeling), and clinicians (to guide research towards unmet medical needs). ospfound.org

Open-Source Platforms: The development of open-source databases and collaborative platforms can accelerate research by making data on natural products, their sources, and their biological activities freely available to the global scientific community. nih.gov

By fostering such collaborative environments, the research community can create a synergistic pipeline to more efficiently explore the full potential of promising natural compounds like this compound. frontiersin.org

Q & A

Q. What are the standard protocols for isolating and purifying Rubescensin A from natural sources?

Methodological Answer: Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques such as column chromatography (CC) and high-performance liquid chromatography (HPLC) for purification. Purity validation requires spectroscopic methods (NMR, MS) and comparison with published spectral databases. Researchers should document solvent ratios, temperature, and pressure conditions to ensure reproducibility .

Q. How is the structural identity of this compound confirmed in new studies?

Methodological Answer: Structural elucidation relies on tandem spectroscopic analyses: - and -NMR for functional groups and stereochemistry, mass spectrometry (MS) for molecular weight, and X-ray crystallography (if crystalline) for absolute configuration. Cross-referencing with existing literature (e.g., CAS registry data) is critical to avoid misidentification .

Q. What in vitro assays are commonly used to assess this compound’s bioactivity?

Methodological Answer: Cytotoxicity is often evaluated via MTT or CellTiter-Glo assays using cancer cell lines (e.g., HeLa, MCF-7). Anti-inflammatory activity may involve measuring cytokine inhibition (e.g., TNF-α, IL-6) in LPS-stimulated macrophages. Dose-response curves and IC calculations should adhere to statistical best practices (e.g., triplicate replicates, ANOVA) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported cytotoxicity data for this compound across studies?

Methodological Answer: Discrepancies may arise from variations in cell culture conditions, compound solubility, or assay endpoints. A meta-analysis of published data, controlling for variables like solvent (DMSO vs. ethanol) and exposure time, is recommended. Comparative studies using standardized protocols (e.g., NCI-60 panel) can clarify context-dependent effects .

Q. What strategies optimize the synthetic yield of this compound derivatives with improved pharmacokinetic properties?

Methodological Answer: Semi-synthetic modifications (e.g., acetylation, glycosylation) require multi-step optimization. Reaction kinetics should be monitored via TLC or LC-MS, while bioavailability improvements (e.g., logP reduction) are assessed using Caco-2 cell monolayers or in vivo pharmacokinetic models. QSAR modeling can prioritize derivatives for synthesis .

Q. How should researchers design experiments to differentiate this compound’s direct molecular targets from off-target effects?

Methodological Answer: Combine affinity chromatography (e.g., pull-down assays with biotinylated this compound) and proteomic analysis (LC-MS/MS) to identify binding partners. Validate targets via siRNA knockdown or CRISPR-Cas9 gene editing, followed by rescue experiments. Dose-dependent target engagement must be correlated with phenotypic outcomes .

Q. What methodologies address the challenge of this compound’s low solubility in pharmacological studies?

Methodological Answer: Solubility enhancement techniques include nanoformulation (liposomes, polymeric nanoparticles) or co-solvent systems (PEG-400, cyclodextrins). Physicochemical characterization (DLS for particle size, DSC for stability) and in vitro release assays are essential. In vivo studies should report vehicle composition and administration routes explicitly .

Methodological and Reproducibility Considerations

Q. What steps ensure reproducibility in this compound’s reported anti-cancer mechanisms?

Methodological Answer: Provide detailed protocols for apoptosis assays (e.g., Annexin V/PI staining, caspase-3 activation) and autophagy markers (LC3-II/I ratio via western blot). Share raw flow cytometry data and antibody catalog numbers in supplementary materials. Use positive controls (e.g., staurosporine for apoptosis) to validate experimental conditions .

Q. How can researchers ethically validate this compound’s efficacy in preclinical models without redundant animal testing?

Methodological Answer: Leverage computational tools (molecular docking, toxicity prediction software) to prioritize in vivo studies. Adhere to ARRIVE guidelines for animal experiments, including sample size justification and randomization. Publish negative results to reduce publication bias and inform future studies .